2-[(2-Fluorophenyl)methoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLPYDSLFSAKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-[(2-Fluorophenyl)methoxy]acetic Acid and Analogues
Traditional synthetic strategies for this compound and its analogues primarily rely on well-established reactions such as nucleophilic substitutions and carboxylations. These methods are often employed in multi-step sequences to build more complex molecular architectures.
Nucleophilic substitution is a fundamental reaction in the synthesis of this compound. A common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In the context of this compound, the sodium salt of a haloacetic acid would be reacted with 2-fluorobenzyl halide.
A related strategy is employed in the synthesis of copper(II) carboxylate complexes, where 2-fluorophenylacetic acid is used as a ligand. nih.gov The synthesis involves the reaction of copper(II) chloride dihydrate with 2-fluorophenylacetic acid in the presence of a co-ligand like 2-methylpyridine (B31789) in methanol. nih.gov This highlights the utility of the carboxylate group in coordinating with metal centers, a transformation that begins with the parent carboxylic acid.
The introduction of the carboxylic acid group is a critical step. While direct carboxylation can be challenging, a more common method is the hydrolysis of a corresponding nitrile or ester. For instance, a synthetic route could involve the reaction of 2-fluorobenzyl chloride with sodium cyanide to form 2-fluorobenzyl cyanide, followed by hydrolysis to yield 2-fluorophenylacetic acid, a close analogue. This two-step process, starting with a suitable precursor and introducing the carboxyl group via a nitrile, is a versatile and widely used method in organic synthesis. youtube.com
In the synthesis of more complex heterocyclic systems, such as pyrrolopyridothiazepine derivatives, a similar strategy is seen where an ester, α-bromo-(4-methoxyphenyl)acetic acid ethyl ester, is hydrolyzed with a sodium hydroxide (B78521) solution to afford the corresponding carboxylic acid. mdpi.com This step is crucial for subsequent intramolecular cyclization reactions. mdpi.com
The this compound scaffold can be incorporated into more complex molecules through multi-step synthetic sequences. For example, the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid involves a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.netmdpi.com This process demonstrates how a series of reactions, including condensation and acid-catalyzed cyclization, can be combined to build intricate molecular frameworks based on an acetic acid derivative. mdpi.com
Another example is the synthesis of thiazolidinone derivatives, where 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives are prepared. nih.gov These syntheses showcase the versatility of the acetic acid moiety as a foundational element for creating a diverse range of compounds with potential biological activities. nih.gov
Advanced Synthetic Approaches
More recent synthetic strategies focus on improving efficiency, stereoselectivity, and enabling applications in areas like solid-phase synthesis.
An analogue of this compound, specifically 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been synthesized and evaluated as a linker in solid-phase synthesis. diva-portal.orgrsc.org This novel linker was prepared in a seven-step synthesis, with nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile (B1209073) as the key steps. diva-portal.orgrsc.org
The utility of this linker is highlighted by its application in the solid-phase synthesis of a glycopeptide. diva-portal.orgrsc.org A peptide attached to the resin via this linker could be successfully glycosylated. diva-portal.orgrsc.org Subsequent cleavage from the linker was achieved under mild acidic conditions (20% TFA in CH2Cl2 in 30 minutes), which is a significant improvement over previously described linkers that required much harsher conditions. diva-portal.orgrsc.org The progress of reactions on the solid support was conveniently monitored using gel-phase 19F NMR spectroscopy. diva-portal.orgrsc.orgrsc.org
Table 1: Comparison of Cleavage Conditions for Solid-Phase Linkers
| Linker | Cleavage Conditions | Reference |
|---|---|---|
| 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid | 20% TFA in CH2Cl2, 30 minutes | diva-portal.org |
Chemoenzymatic methods are powerful tools for achieving high stereoselectivity in the synthesis of chiral molecules. cabidigitallibrary.org While specific research on the chemoenzymatic synthesis of this compound is not widely documented, the principles can be applied to its synthesis and the synthesis of its chiral analogues. Enzymes, such as lipases and dehydrogenases, are used for their ability to perform selective transformations. cabidigitallibrary.orgnih.gov
For instance, lipases are highly effective in the kinetic resolution of racemic mixtures. researchgate.net In the context of alkoxyacetic acids, esters of these acids have been shown to be excellent acylating agents for the lipase-catalyzed kinetic resolution of chiral amines. researchgate.net This suggests a potential route for resolving a racemic mixture of this compound or its esters.
The synthesis of chiral alcohols, which can be precursors to chiral acids, often employs biocatalytic reduction of ketones. nih.gov Similarly, chiral amino acids can be prepared from α-keto acids through reductive amination using amino acid dehydrogenases. nih.gov These enzymatic methods offer high enantioselectivity and can be conducted under mild reaction conditions, making them attractive for the synthesis of enantiopure pharmaceuticals and other fine chemicals. cabidigitallibrary.orgnih.gov The synthesis of chiral epoxides, which are versatile synthetic intermediates, has also been achieved through chemo-enzymatic pathways involving lipase-mediated oxidations. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluorobenzyl halide |
| 2-Fluorobenzyl cyanide |
| 2-Fluorophenylacetic acid |
| 2-Methylpyridine |
| 2,4,5-Trifluorobenzonitrile |
| 2-(2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid |
| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |
| 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid |
| 4-Methoxyphenylglyoxal |
| 8-Hydroxyquinoline |
| α-Bromo-(4-methoxyphenyl)acetic acid ethyl ester |
| Copper(II) chloride dihydrate |
| Meldrum's acid |
| Sodium cyanide |
Derivatization Strategies and Analogue Generation
The carboxylic acid moiety of this compound is a prime target for chemical modification, allowing for the generation of a wide array of analogues and derivatives with potentially new properties.
The conversion of the carboxylic acid group to an amide is a fundamental transformation in medicinal chemistry and materials science. sphinxsai.com This is typically achieved by reacting the acid with a primary or secondary amine in the presence of a coupling agent. A variety of coupling agents can be employed to facilitate this reaction, with common examples including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov
The general procedure involves dissolving the carboxylic acid, the amine, and the coupling agent in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM). nih.gov The reaction mixture is then stirred, often at room temperature or under reflux, until completion. The choice of amine dictates the final amide structure, allowing for the synthesis of a diverse library of compounds from a single carboxylic acid starting material. sphinxsai.commdpi.com Purification of the resulting amide is commonly performed using recrystallization or column chromatography. sphinxsai.com
Table 2: Common Reagents and Conditions for Amide Synthesis
| Reagent Type | Examples | Typical Solvent | General Conditions | Source |
|---|---|---|---|---|
| Coupling Agent | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCM (Dichloromethane) | Stirring at room temperature. | nih.gov |
| Coupling Agent | DCC (N,N'-Dicyclohexylcarbodiimide) | THF, DMF | Often requires an additive like HOBt. | N/A |
| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Toluene, DCM | Formation of an intermediate acid chloride, followed by reaction with amine. | justia.com |
| Amine | Primary amines, secondary amines, anilines, heterocycles. | Methanol, DCM | Equimolar quantities with the acid, reaction may require reflux. sphinxsai.com | sphinxsai.com |
Oximes are chemical compounds containing the R¹R²C=NOH functional group. They are not synthesized directly from carboxylic acids but from aldehydes or ketones. tsijournals.com Therefore, to generate an oxime related to this compound, a precursor ketone, such as 1-(2-fluorophenyl)-2-methoxyethan-1-one, would first need to be synthesized. This ketone could then be reacted with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a weak base, to form the corresponding oxime.
A synthetically important reaction involving oximes is their reduction to amines. tsijournals.com This transformation provides an alternative route to primary amines. Various reducing agents can accomplish this, but a classic and efficient method involves the use of zinc metal in acetic acid. tsijournals.com This method is noted for its mild reaction conditions and simple experimental procedure. The use of ultrasonic irradiation has been shown to significantly accelerate this reaction, shortening reaction times from hours to minutes and often leading to high yields. tsijournals.com This approach highlights how a related functional group, the oxime, can serve as a valuable intermediate for accessing other classes of compounds, such as amines, derived from the core molecular scaffold.
Modifying the structure of this compound can significantly enhance its utility as a research tool. These modifications are designed to introduce new functionalities for specific applications, such as improving analytical detection or enabling conjugation to other molecules.
One key strategy involves leveraging the fluorine atom present in the molecule. The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its high sensitivity and the lack of background signals in most biological systems. nih.gov This property can be exploited in solid-phase organic synthesis. For example, a related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was synthesized and used as a linker for solid-phase peptide synthesis. nih.gov The fluorine atom allowed for real-time monitoring of the reactions on the solid support using gel-phase ¹⁹F NMR spectroscopy. nih.gov A similar introduction of a reactive handle, like a hydroxymethyl group, onto the phenyl ring of this compound could enable its use as a trackable linker.
Other modifications could include the incorporation of isotopic labels (e.g., ¹³C, ²H) for use in metabolic studies or mass spectrometry-based assays. Functional groups suitable for click chemistry, such as azides or alkynes, could also be introduced to facilitate straightforward conjugation to biomolecules or surfaces for various research applications.
Table 3: Potential Modifications for Enhanced Research Utility
| Modification | Purpose / Application | Example | Source |
|---|---|---|---|
| Introduction of a reactive handle (e.g., -OH, -NH₂) | Covalent attachment to solid supports for solid-phase synthesis. | Synthesis of a hydroxymethyl-substituted analogue for use as a cleavable linker. nih.gov | nih.gov |
| Use of ¹⁹F as a spectroscopic probe | Monitoring reaction progress in complex mixtures or on solid supports. | Gel-phase ¹⁹F NMR spectroscopy to monitor solid-phase peptide synthesis. nih.gov | nih.gov |
| Isotopic Labeling (e.g., ²H, ¹³C) | Use as internal standards in quantitative mass spectrometry; mechanistic studies. | N/A | N/A |
| Attachment of a fluorescent tag | Visualization in cellular imaging and fluorescence-based assays. | N/A | N/A |
| Introduction of a biotin (B1667282) moiety | Affinity purification and detection using streptavidin-based systems. | N/A | N/A |
| Incorporation of a "click chemistry" handle (azide/alkyne) | Efficient and specific conjugation to other molecules (e.g., proteins, polymers). | N/A | N/A |
Structure Activity Relationship Sar Investigations
Impact of Fluorine Substitution on Molecular Interactions
The introduction of fluorine into molecular scaffolds is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com Its effects on ligand-target interactions and membrane permeability are particularly significant.
Role of Fluorine in Modulating Ligand-Target Interactions
The substitution of hydrogen with fluorine, a small and highly electronegative atom, can substantially enhance a ligand's binding affinity for its target protein. tandfonline.com This enhancement can occur through both direct and indirect mechanisms.
Direct Interactions: Although organic fluorine is a poor hydrogen bond acceptor, the carbon-fluorine (C-F) bond is highly polarized. nih.gov This polarity allows fluorine to participate in favorable multipolar interactions, such as those observed between a C-F bond and a protein backbone carbonyl group (C–F···C=O). nih.gov Such orthogonal multipolar interactions have been shown to significantly improve ligand binding affinity. nih.gov Furthermore, while controversial, fluorine can act as a weak hydrogen bond acceptor in certain protein environments. nih.govacs.org
Fluorine's Influence on Molecular Lipophilicity and Membrane Permeation Concepts
A critical aspect of a drug's journey to its target is its ability to cross biological membranes. Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a key predictor of this ability. nih.gov The introduction of fluorine generally increases a molecule's lipophilicity, which can lead to greater uptake through cell membranes. tandfonline.commdpi.com
Aromatic Fluorination: The fluorination of an aromatic ring, as seen in the 2-fluorophenyl group of the title compound, consistently increases lipophilicity. sci-hub.st This enhanced lipophilicity is expected to improve passive transport across lipid membranes. nih.gov
Modulating Physicochemical Properties: Beyond lipophilicity, fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.com For instance, it can reduce the basicity of amines, which may improve bioavailability by facilitating better membrane permeation of the un-ionized form of the compound. tandfonline.com Studies have shown a strong correlation between lipophilicity (logP) and membrane partitioning (logK p) for series of fluorinated compounds, indicating that even subtle changes in lipophilicity due to fluorination can be relevant for optimizing membrane permeability. nih.gov
Table 1: General Physicochemical Effects of Fluorine Substitution
| Property | Effect of Fluorine Substitution | Consequence for Biological Systems |
|---|---|---|
| Lipophilicity | Generally increases, especially in aromatic systems. tandfonline.comsci-hub.st | Enhanced membrane permeation and cell uptake. mdpi.comnih.gov |
| Acidity/Basicity (pKa) | Can lower the pKa of nearby functional groups due to inductive effects. tandfonline.com | Altered ionization state at physiological pH, potentially improving bioavailability. tandfonline.com |
| Metabolic Stability | The C-F bond is stronger than the C-H bond, blocking sites of metabolic oxidation. tandfonline.comresearchgate.net | Increased half-life and prolonged therapeutic effect. nih.gov |
| Binding Affinity | Can increase through direct polar interactions or indirect electronic/solvation effects. tandfonline.comnih.gov | Enhanced potency of the molecule at its target. tandfonline.com |
Structural Determinants of Biological Activity
The specific architecture of 2-[(2-Fluorophenyl)methoxy]acetic acid, comprising a fluorinated aromatic ring linked via an ether bridge to an acetic acid side chain, dictates its potential biological activity through precise interactions with enzymes and receptors.
Correlation of Molecular Architecture with Enzyme Modulation
The structural motifs within this compound are common in various enzyme inhibitors, particularly aldose reductase inhibitors (ARIs). nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, a metabolic route implicated in diabetic complications. nih.gov
Hydrophobic Interactions: In many ARIs, a hydrophobic moiety binds to a lipophilic pocket in the enzyme's active site. The 2-fluorophenyl group of the title compound is well-suited for this role, capable of establishing hydrophobic interactions with residues such as Trp20, Val47, Tyr48, and Trp111. nih.gov
Anion-Binding Pocket Interactions: The acetic acid portion of the molecule is a classic feature of many ARIs. nih.gov This acidic group can form electrostatic and hydrogen bonding interactions with key residues in the enzyme's "anion-binding pocket," such as Tyr48 and His110, as well as with the nicotinamide (B372718) ring of the cofactor NADP+. nih.gov The ether linkage provides the correct spacing and orientation for the two terminal groups to engage their respective binding sites simultaneously.
Fluorine's Role in Inhibition: The fluorine atom itself can contribute to binding affinity within the hydrophobic pocket, as discussed previously. Moreover, the inclusion of fluorine can serve as a basis for designing mechanism-based enzyme inhibitors, where the atom's electronegativity can stabilize transition states or intermediates, leading to potent inhibition. nih.gov
Table 2: Aldose Reductase Inhibitory Activity of Structurally Related Compounds
| Compound | Structure Description | IC50 (µM) against Rat ALR2 |
|---|---|---|
| Compound 3a | 5-Fluoro-N-indolylsulfonyl-2-fluorophenol derivative. nih.gov | 1.55 ± 0.08 nih.gov |
| Compound 3b | 5-Chloro-N-indolylsulfonyl-2-fluorophenol derivative. nih.gov | 1.15 ± 0.06 nih.gov |
| Compound 3c | 5-Bromo-N-indolylsulfonyl-2-fluorophenol derivative. nih.gov | 0.95 ± 0.05 nih.gov |
| Epalrestat | Clinically used ARI with an acetic acid group. nih.gov | 0.03 ± 0.01 nih.gov |
Data from a study on related fluorophenol derivatives illustrates how substitutions impact enzyme inhibition, providing a framework for understanding the potential of this compound. nih.gov
Substituent Effects on Receptor Binding Affinity and Selectivity
The principles of SAR extend to receptor-ligand interactions, where small changes to a molecule's structure can dramatically alter its binding affinity and selectivity for different receptor subtypes.
Aromatic Substitution: Studies on fluorinated 1-aryl-imidazole-4-yl-carboxamides as cannabinoid type 2 (CB2) receptor ligands show that adding a fluorine atom to the phenyl ring can have varied effects. nih.gov While in some cases it has a minor impact, in others, a 4-fluorobenzyl substituent can improve binding affinity. nih.gov Similarly, in a series of xanthine (B1682287) derivatives, fluorination was key to achieving high binding affinity for the adenosine (B11128) A2B receptor. nih.gov
Modifying the Linker and Terminal Groups: In research on dopamine (B1211576) transporter (DAT) inhibitors, replacing a methyl ester with a bioisosteric 2-isoxazole group was well-tolerated in tropane (B1204802) analogues containing a bis(4-fluorophenyl)methoxy moiety, resulting in high DAT affinity. nih.gov This demonstrates that modifications to the group equivalent to the "acetic acid" portion can fine-tune activity.
Selectivity: Fluorination can be a tool to achieve selectivity between different targets. For example, in T-cell receptor (TCR) binding, the strategic placement of fluorine on an antigenic peptide selectively enhanced binding by one TCR while weakening it for another. researchgate.net This suggests that for this compound, additional substitutions on the phenyl ring or alterations to the acetic acid chain could be used to optimize affinity and selectivity for a specific biological receptor.
Table 3: Substituent Effects on Receptor Binding Affinity (Ki values)
| Compound Series | Key Structural Feature | Receptor | Ki (nM) |
|---|---|---|---|
| Cannabinoid Ligands nih.gov | Lead Compound (non-fluorinated phenyl) | CB2 | ~5.0 |
| Cannabinoid Ligands nih.gov | Fluoropropoxy ether at imidazole-2-position | CB2 | 0.29 |
| Xanthine Derivatives nih.gov | Lead Compound (PSB-603) | A2B | ~1.0 |
| Xanthine Derivatives nih.gov | Novel 2-fluoropyridine (B1216828) derivative | A2B | 9.97 |
| Tropane Derivatives nih.gov | (±)-2β-(3'-phenylisoxazol-5'-yl)-3α-[bis(4-fluorophenyl)methoxy]tropane | DAT | 61 |
This table presents data from various studies to illustrate how substitutions, including fluorination, impact receptor binding affinity, highlighting SAR principles applicable to the target compound.
Conformational Dynamics and Biological Potency
The three-dimensional shape of a molecule is paramount to its ability to bind a target. Fluorine substitution can exert significant control over molecular conformation, which in turn influences biological potency.
Conformational Restriction: The placement of substituents can alter the preferred dihedral angles of rotatable bonds. mdpi.com For the title compound, the ortho-fluorine atom on the phenyl ring can create steric and electronic effects that influence the rotational freedom around the phenyl-oxygen bond. This may favor a specific conformation that is either pre-organized for optimal binding or, conversely, is unfavorable for binding, thereby modulating its potency.
Extended vs. Bent Geometries: Studies on HDAC inhibitors have shown that fluorination of an alkyl linker chain can favor either an extended or a "bent" conformation. mdpi.com When the lowest-energy conformation in solution matched the required bound conformation, potency was higher. This principle suggests that the conformational preferences of the [(2-Fluorophenyl)methoxy]acetic acid chain, influenced by the fluorine atom, are directly linked to its biological efficacy.
Ensemble Shifting: Pharmacological ligands can influence the dynamic conformational ensemble of a receptor, shifting it between active and repressive states. nih.gov Minimal chemical modifications, such as the introduction of a fluorine atom, can be sufficient to drive this shift. nih.gov Therefore, the specific conformation stabilized by this compound upon binding could determine whether it acts as an agonist, antagonist, or inverse agonist at a given receptor.
Comparative Structure-Activity Studies with Related Compounds
Analysis of Aromatic and Heterocyclic Moiety Contributions
The nature of the aromatic or heterocyclic ring system and its substitution pattern is a critical determinant of a compound's biological activity. Studies on various classes of compounds related to this compound have demonstrated the profound impact of these moieties.
In a series of aryl acetamide (B32628) triazolopyridazines, the substitution on the aryl ring was found to be a significant factor influencing their activity against Cryptosporidium. Research indicated that substitutions at the 2-position of the phenyl ring generally led to unfavorable conformations and resulted in inactive compounds. nih.gov This observation underscores the steric constraints around this position. Conversely, the presence of electron-withdrawing groups on the aromatic ring was generally preferred over electron-donating groups. For example, compounds with a 3-CF3 substituent were typically potent, unless a fluorine atom was also present at the 2-position, which again led to a significant decrease in activity. nih.gov
The importance of the substitution pattern is further highlighted in studies of phenoxyacetic acid derivatives. The number and position of chlorine atoms on the aromatic ring influence the electronic charge distribution within the molecule, which in turn affects their biological activity and toxicity. mdpi.comresearchgate.net For instance, the electronic charge distribution in the aromatic ring of 2,4-dichlorophenoxyacetic acid is more uniform compared to 2,3-dichlorophenoxyacetic acid, making the latter more reactive. mdpi.com
Furthermore, in a series of N-arylcinnamamides, the nature and position of substituents on the N-aryl ring played a crucial role in their antimicrobial activity. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as the most potent compound in its series against Staphylococcus aureus. researchgate.net This highlights that specific combinations of substituents on the aromatic ring can lead to enhanced biological effects.
The following table summarizes the structure-activity relationships observed in related compound series, focusing on the aromatic moiety.
| Compound Series | Aromatic/Heterocyclic Moiety | Key SAR Findings | Reference |
|---|---|---|---|
| Aryl Acetamide Triazolopyridazines | Substituted Phenyl | 2-position substitutions are generally unfavorable. Electron-withdrawing groups are preferred over electron-donating groups. | nih.gov |
| Phenoxyacetic Acid Derivatives | Chlorinated Phenoxy | The number and position of chlorine atoms affect the electronic charge distribution and reactivity. 2,4-dichloro substitution leads to a more stable compound than 2,3-dichloro substitution. | mdpi.com |
| N-arylcinnamamides | Substituted N-aryl | Specific substitutions, such as 3,5-bis(trifluoromethyl)phenyl, significantly enhance antimicrobial activity. | researchgate.net |
Isomeric Influences on Activity Profiles
Isomerism, including both structural and stereoisomerism, can have a dramatic impact on the biological activity of a compound. The spatial arrangement of atoms within a molecule dictates its ability to interact with its biological target.
The critical role of stereochemistry is elegantly demonstrated in studies of the natural product acivicin (B1666538) and its derivatives. Research on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers exhibited significant antiplasmodial activity. nih.gov This suggests that the biological target, or the transport systems responsible for cellular uptake, have a strict stereochemical requirement. The other isomers, despite having the same molecular formula and connectivity, were significantly less active. This highlights that the three-dimensional shape of a molecule is paramount for its biological function.
The table below illustrates the influence of isomerism on the activity of related compounds.
| Compound Series | Type of Isomerism | Key Findings on Isomeric Influence | Reference |
|---|---|---|---|
| Dichlorophenoxyacetic Acids | Structural Isomerism (Positional) | The 2,3-dichloro isomer is more reactive than the 2,4-dichloro isomer due to a less uniform electronic charge distribution. | mdpi.com |
| 3-Br-Acivicin Derivatives | Stereoisomerism | Only the (5S, αS) isomers displayed significant antiplasmodial activity, indicating a high degree of stereoselectivity in their mechanism of action or cellular uptake. | nih.gov |
Lack of Publicly Available Data on the Biological Activity of this compound
Following a comprehensive review of publicly accessible scientific literature and databases, no specific information was found regarding the mechanistic elucidation of the biological activity of the chemical compound this compound. Extensive searches were conducted to identify research pertaining to its effects on molecular targets, cellular pathways, and the formation of reactive intermediates.
The performed searches for "this compound" in conjunction with key terms such as "enzyme inhibition," "receptor interaction," "signaling pathway," "Fe-homeostasis," "isoprene synthesis," and "reactive intermediates" did not yield any relevant results. The scientific literature that was retrieved focused on other structurally related but distinct acetic acid derivatives, and therefore, could not be used to accurately describe the biological profile of the specified compound.
Consequently, it is not possible to provide a detailed article on the mechanistic elucidation of the biological activity of this compound based on the currently available public information. The absence of data across the specified outline sections—including enzyme inhibition mechanisms, receptor interaction dynamics, signaling pathway interventions, modulation of cellular processes, and investigation of reactive intermediates—indicates that this compound may not have been the subject of extensive biological investigation, or such studies have not been published in accessible scientific journals.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For 2-[(2-Fluorophenyl)methoxy]acetic acid, a DFT analysis would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic properties. Such calculations would yield the ground-state energy, optimized structural parameters (bond lengths, bond angles, and dihedral angles), and the distribution of electron density. However, specific studies providing these DFT-calculated parameters for this compound are not found in the reviewed literature.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface for this compound would illustrate regions of negative potential, likely concentrated around the oxygen atoms of the carboxylic acid and ether linkage, as well as the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the acidic hydrogen atom.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be located on the phenyl ring and the oxygen atoms, while the LUMO might be distributed over the carboxylic acid group. Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not currently available in published research.
Quantum chemical calculations can predict various types of molecular spectra, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would be performed using methods like DFT. The calculated vibrational frequencies would correspond to specific bond-stretching and bending modes within the molecule. Similarly, theoretical NMR spectra would predict the chemical shifts for the ¹H and ¹³C nuclei. While this is a standard computational practice, a specific theoretical spectroscopic analysis for this compound has not been reported in the available literature.
Molecular Dynamics and Interaction Analysis
These computational techniques are used to study the physical movements of atoms and molecules and to analyze the forces that govern their interactions.
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a ligand, such as this compound, might bind to a protein's active site. Docking studies would predict the preferred binding orientation and affinity of the molecule within a specific protein target. Following docking, MD simulations could be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the key interactions involved. These simulations are instrumental in drug discovery and design. However, there are no published studies detailing the simulation of binding modes for this compound with any specific protein target.
The study of intermolecular interactions within a crystal lattice is essential for understanding the solid-state properties of a compound. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these interactions. This analysis partitions the crystal space into regions associated with each molecule, allowing for the mapping of close intermolecular contacts. For this compound, this would reveal the nature and extent of hydrogen bonds (e.g., involving the carboxylic acid group), halogen bonds (involving the fluorine atom), and other van der Waals forces that stabilize the crystal structure. The calculation of intermolecular interaction energies provides a quantitative measure of the strength of these contacts. While the crystal structure of related compounds has been studied, a detailed analysis of the intermolecular interaction energies for this compound is not available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu By identifying the key molecular descriptors that influence a compound's efficacy, QSAR models can be used to predict the activity of untested molecules and to guide the synthesis of new derivatives with improved properties. bio-hpc.eu
Development of Predictive Models for Biological Activity
While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models would follow a well-established protocol based on studies of structurally related phenoxyacetic acid derivatives. mdpi.comnih.gov The initial step involves compiling a dataset of analogous compounds with their corresponding experimentally determined biological activities. For instance, in studies of phenoxyacetic acid derivatives as potential herbicides, key biological properties investigated include penetration through the plant cuticle, the skin, and the blood-brain barrier, as well as binding to human serum albumin. mdpi.comnih.gov
The development of a predictive QSAR model for a series of compounds analogous to this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties and are broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). crpsonline.com For instance, a negative correlation with HOMO energy might suggest that more electrophilic groups could enhance activity. crpsonline.com
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. A positive correlation with molecular weight could indicate that bulkier substituents are favorable for a particular biological interaction. crpsonline.com
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is a commonly used hydrophobic descriptor. nih.gov
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.
Once these descriptors are calculated for a training set of molecules, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines are employed to build the QSAR model. nih.govcrpsonline.com The quality of the resulting model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. mdpi.com A statistically robust QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can then be used to reliably predict the biological activity of new, unsynthesized analogues of this compound. mdpi.comcrpsonline.com
To illustrate the potential descriptors and their hypothetical correlation with a biological activity (e.g., inhibitory activity), a data table can be conceptualized:
| Compound | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | HOMO (eV) | Polarizability (ų) |
| Analog 1 | 0.5 | 2.1 | 186.15 | -6.2 | 18.5 |
| Analog 2 | 1.2 | 1.8 | 172.12 | -6.5 | 17.2 |
| Analog 3 | 0.3 | 2.5 | 204.18 | -6.1 | 19.8 |
| Analog 4 | 2.5 | 1.5 | 168.10 | -6.8 | 16.5 |
| Analog 5 | 0.8 | 2.3 | 195.16 | -6.3 | 19.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Rational Design of Analogues through Computational Approaches
The insights gained from QSAR models and other molecular modeling techniques form the basis for the rational design of new analogues of this compound. mdpi.com By understanding which molecular properties are critical for the desired biological activity, chemists can strategically modify the parent structure to enhance its efficacy. nih.gov
For example, if a QSAR model indicates that increased lipophilicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring are beneficial for activity, new analogues can be designed accordingly. Computational methods such as molecular docking can further refine the design process. nih.gov Molecular docking simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. nih.gov This allows researchers to predict the binding affinity and orientation of a designed analogue within the active site of the target. nih.gov
The design process for analogues of this compound would involve:
Identification of a Biological Target: The first step is to identify the specific protein or enzyme that the compound is intended to interact with.
Homology Modeling: If the three-dimensional structure of the target protein is not experimentally available, a homology model can be built based on the known structures of related proteins.
Molecular Docking: The designed analogues are then docked into the active site of the target protein. The docking scores and binding poses provide an estimate of the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. nih.gov
Structure-Activity Relationship (SAR) Analysis: The results from docking studies, in conjunction with QSAR findings, help in establishing a comprehensive SAR. This understanding guides the selection of the most promising analogues for synthesis and biological testing. tnstate.edu
A hypothetical workflow for the rational design of analogues could be represented as follows:
| Design Step | Computational Tool | Objective |
| Lead Compound Analysis | Molecular Modeling Software | Analyze the conformational and electronic properties of this compound. |
| Target Identification & Preparation | Protein Data Bank, Homology Modeling Servers | Obtain or model the 3D structure of the biological target. |
| Analogue Design | Chemical Drawing Software | Create a virtual library of analogues with systematic modifications to the parent structure. |
| Molecular Docking | Docking Software (e.g., AutoDock, Glide) | Predict the binding modes and affinities of the designed analogues to the target. |
| QSAR Model Application | Statistical Software | Predict the biological activity of the designed analogues based on the established QSAR model. |
| Candidate Selection | --- | Prioritize the most promising analogues for synthesis based on computational predictions. |
This table is for illustrative purposes only.
Through this iterative cycle of computational design, synthesis, and biological evaluation, it is possible to systematically optimize the structure of this compound to develop new compounds with superior biological activity.
Research Applications and Potential Areas of Investigation
Applications in Pharmaceutical Lead Compound Discovery
The aryloxyacetic acid framework is present in various biologically active molecules, suggesting its potential as a starting point for developing new therapeutic agents.
The carboxylic acid group of 2-[(2-Fluorophenyl)methoxy]acetic acid makes it a candidate for interacting with the active sites of various enzymes, particularly those that bind acidic substrates.
Cyclooxygenase-2 (COX-2): The development of selective COX-2 inhibitors is a significant area of research for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Phenoxyacetic acid derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. mdpi.com For instance, certain compounds incorporating a phenoxyacetic acid moiety have demonstrated significant COX-2 inhibition with IC₅₀ values in the nanomolar range, comparable to the selective inhibitor celecoxib. mdpi.com The structural similarity of this compound to these active compounds suggests its potential as a scaffold for novel COX-2 inhibitors.
Table 1: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of this chemical class.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Compound 5f | 0.07 | 9.33 | 133.28 |
| Compound 7b | 0.09 | 8.51 | 94.55 |
| Compound 10c | 0.08 | 7.45 | 93.12 |
| Celecoxib (Reference) | 0.05 | 14.93 | 298.6 |
H,K-ATPase: The H,K-ATPase, or proton pump, is a key target for treating acid-related gastrointestinal disorders. While direct studies on aryloxyacetic acids are limited, related structures containing an aryloxy moiety, such as heterocyclic (aryloxy)alkylamines, have been shown to inhibit the H,K-ATPase enzyme. nih.gov A direct correlation was found between the in vitro inhibition of the H,K-ATPase and in vivo gastric antisecretory activity for these compounds. nih.gov This suggests that the aryloxy core structure could be adapted for the design of novel proton pump inhibitors.
Protein Kinases, DXR, and Glutaminase: Protein kinases are crucial targets in oncology, and their inhibition is a major strategy in cancer therapy. nih.govnih.gov While many kinase inhibitors exist, the potential of simple aryloxyacetic acids in this context is less explored. Similarly, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and glutaminase are targets for antimicrobial and anticancer drugs, respectively. nih.govresearchgate.net The ability of the carboxylic acid to chelate or interact with metal cofactors or charged residues in enzyme active sites makes this compound a plausible, though underexplored, candidate for inhibition of these enzymes. Further screening and derivatization would be necessary to determine any potential activity.
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern drugs. nih.govmdpi.com Molecules with acidic functional groups can interact with aminergic GPCRs. Furthermore, the concept of allosteric modulation, where a ligand binds to a site distinct from the primary agonist site, has opened new avenues for drug discovery. nih.govnih.gov The aryloxyacetic acid scaffold could serve as a platform for developing allosteric modulators, offering greater selectivity and novel pharmacological profiles. nih.gov
Ion Channels: Several non-steroidal anti-inflammatory drugs, which share structural features with aryloxyacetic acids, are known to modulate ion channels. For example, some NSAIDs can directly inhibit acid-sensing ion channel 3 (ASIC3), which is involved in pain and inflammation. cam.ac.uk Given that tissue acidosis is a hallmark of inflammation, the modulation of proton-activated channels like ASICs by acidic compounds represents a promising therapeutic strategy. cam.ac.uk This suggests that this compound and its derivatives could be investigated for activity on ASICs or other ion channels.
Recent research has demonstrated that some aryloxyacetic acid derivatives can act as multi-target agents for diseases like Alzheimer's. A study found that certain new aryloxyacetic acids function as both Peroxisome Proliferator-Activated Receptor (PPAR) agonists and inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE). nih.govnih.gov AChE inhibition is a key strategy in treating the cognitive symptoms of Alzheimer's disease. The discovery that this chemical class can interact with key enzymes in the nervous system indicates a potential role for derivatives of this compound in modulating neurotransmission. nih.gov
Table 2: Multi-Target Activity of an Aryloxyacetic Acid Derivative ((S)-5) This table shows the activity of a representative compound from the aryloxyacetic acid class on targets relevant to neurotransmitter systems and metabolic signaling.
| Target | Activity Type | Value |
|---|---|---|
| PPARα | Agonist (EC₅₀) | 0.126 µM |
| PPARγ | Partial Agonist (EC₅₀) | 1.54 µM |
| FAAH | Inhibitor (IC₅₀) | 1.56 µM |
| AChE | Inhibitor (IC₅₀) | 19.7 µM |
Biochemical Tool Compound Utility
Beyond direct therapeutic applications, compounds like this compound can serve as valuable tools in biochemical and pharmacological research.
Simple, well-defined molecules are essential for studying how inhibitors interact with enzyme active sites. Aryloxyacetic acids, with their defined structure, can be used to probe the size, charge distribution, and hydrophobic characteristics of an enzyme's binding pocket. nih.gov By systematically modifying the substitution pattern on the phenyl ring (e.g., changing the position of the fluorine atom or adding other groups), researchers can perform quantitative structure-activity relationship (QSAR) studies. acs.org This helps in building predictive models for designing more potent and selective inhibitors.
The study of how ligands bind to receptors is fundamental to pharmacology. The aryloxyacetic acid scaffold provides a rigid core that can be elaborated with different functional groups to explore binding requirements. rsc.org These compounds can be used as parent structures in fragment-based drug discovery or as probes to validate computational docking models against biological data. nih.gov Understanding how the fluorine atom in this compound engages in specific interactions (such as hydrogen bonds or halogen bonds) within a receptor binding site can provide crucial insights for the design of next-generation therapeutics. rsc.org
Advanced Materials Science Research
Development of Novel Materials with Tailored Properties
Currently, there is no publicly available research detailing the application of this compound in the development of novel materials. The unique combination of a fluorophenyl group, a methoxy ether linkage, and a carboxylic acid moiety suggests potential for investigation into polymers, metal-organic frameworks (MOFs), or other advanced materials. The fluorine atom could impart specific properties such as thermal stability or hydrophobicity, while the carboxylic acid group provides a reactive site for polymerization or coordination with metal ions. However, without specific studies, its role in this field remains speculative.
Agrochemical Research Applications
Exploration as Pesticidal or Fungicidal Agents
There is no specific information in the available scientific literature or patent databases to suggest that this compound has been investigated as a pesticidal or fungicidal agent. While the broader class of phenoxyacetic acids includes some herbicides, the specific activity of this fluorinated derivative has not been reported. Future research could explore its potential bioactivity against various pests and fungal strains.
Role in Chemical Synthesis as an Intermediate
While specific examples of the use of this compound as a chemical intermediate are not widely documented, a closely related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been synthesized and evaluated as a linker in solid-phase peptide synthesis. nih.gov This suggests that fluorinated phenoxyacetic acid derivatives can serve as valuable tools in complex organic synthesis. The carboxylic acid group of this compound allows it to be readily converted into other functional groups, such as esters, amides, or acid chlorides, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents | Product | Application |
| This compound | Alcohol, Acid catalyst | Ester | Intermediate for further reactions |
| This compound | Amine, Coupling agent | Amide | Synthesis of bioactive molecules |
| This compound | Thionyl chloride | Acid chloride | Highly reactive intermediate |
This table is illustrative of potential reactions based on general organic chemistry principles, as specific documented examples for this compound are not available.
Utility as Chiral Auxiliary Reagents in Stereochemical Determination
No published research indicates the use of this compound as a chiral auxiliary reagent for stereochemical determination. Chiral auxiliaries are typically chiral molecules themselves, and there is no information to suggest that this compound is commonly resolved into its enantiomers for such applications. The development of a chiral version of this molecule could potentially open avenues for its use in asymmetric synthesis and analysis.
Advanced Analytical and Characterization Techniques
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is fundamental to the molecular characterization of 2-[(2-Fluorophenyl)methoxy]acetic acid, providing unambiguous structural confirmation by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. It provides detailed information about the carbon-hydrogen framework and the presence and environment of the fluorine atom.
¹H-NMR: Proton NMR (¹H-NMR) analysis confirms the presence of all non-exchangeable protons and provides insight into their chemical environment and connectivity. The spectrum would be expected to show distinct signals corresponding to the aromatic protons of the fluorophenyl group, the methylene (B1212753) protons of the ether linkage (-O-CH₂-), and the methylene protons of the acetic acid moiety (-CH₂-COOH). The carboxylic acid proton (-COOH) may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹⁹F-NMR: Fluorine-19 NMR (¹⁹F-NMR) is particularly important for this compound, as it directly detects the fluorine atom on the phenyl ring. This technique provides a single, sharp signal, and its precise chemical shift is highly sensitive to the electronic environment, confirming the ortho-position of the fluorine substituent relative to the methoxyacetic acid group.
Table 1: Representative NMR Data for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used for analysis.)
| Nucleus | Assignment | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Key Structural Information Confirmed |
| ¹H | Aromatic Protons (C₆H₄F) | 6.9 - 7.5 | Multiplet (m) | Presence and substitution pattern of the fluorophenyl ring. |
| ¹H | Methylene Protons (-O-CH₂-Ph) | ~4.7 | Singlet (s) | Presence of the benzylic ether methylene group. |
| ¹H | Methylene Protons (-CH₂-COOH) | ~4.2 | Singlet (s) | Presence of the acetic acid methylene group. |
| ¹H | Carboxylic Acid Proton (-COOH) | >10.0 | Broad Singlet (br s) | Presence of the acidic carboxylic functional group. |
| ¹⁹F | Aromatic Fluorine (-F) | -115 to -125 | Multiplet (m) | Confirmation and chemical environment of the fluorine substituent. |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis provides crucial confirmation of its identity.
MS Analysis: In a typical mass spectrum using electrospray ionization (ESI) in negative mode, the compound would be detected as the deprotonated molecule, [M-H]⁻. The measured mass-to-charge ratio (m/z) for this ion would correspond to the calculated molecular weight of the compound minus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. In this technique, the parent ion (e.g., [M-H]⁻) is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to the formation of a 2-fluorobenzyl fragment or a fragment corresponding to the glyoxylic acid portion.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Ion | Expected m/z | Information Provided |
| MS (HRMS) | ESI Negative | [M-H]⁻ | ~183.0458 | Confirms molecular weight and elemental formula (C₉H₈FO₃). |
| MS/MS | ESI Negative | [M-H]⁻ → Fragments | e.g., ~109 (fluorobenzyl) | Provides structural confirmation through characteristic fragmentation patterns. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
The spectrum would prominently feature a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-O stretching of the ether and the acid, as well as the C-F stretch, would also be visible in the fingerprint region of the spectrum.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |
| 1700 - 1730 (strong) | C=O Stretch | Carboxylic Acid |
| 1200 - 1300 | C-F Stretch | Aryl Fluoride |
| 1050 - 1150 | C-O Stretch | Ether |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or its own stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile samples like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol), can effectively separate the target compound from potential impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Furthermore, since this compound is a chiral compound, chiral HPLC is necessary for enantioseparation. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times. This allows for the quantification of the enantiomeric excess (ee) of a sample.
While HPLC is preferred for the analysis of the compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying and quantifying volatile or semi-volatile impurities that may be present in a sample. To make the non-volatile this compound suitable for GC analysis, a derivatization step is typically required. This involves converting the carboxylic acid into a more volatile ester, for example, through reaction with a silylating agent like BSTFA. Following derivatization, the sample can be analyzed by GC-MS to detect trace volatile impurities that would not be observed by HPLC.
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) is a definitive analytical technique for determining the solid-state and crystal structure of a molecule. For a compound such as this compound, single-crystal X-ray diffraction provides precise information on its three-dimensional atomic arrangement, including bond lengths, bond angles, and torsion angles. This technique is indispensable for confirming the molecular structure, establishing stereochemistry, and understanding intermolecular interactions that dictate the crystal packing, such as hydrogen bonding and π–π stacking.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are then mathematically analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved.
Illustrative Crystallographic Data for this compound
This table presents hypothetical data that would be generated from a single-crystal X-ray diffraction analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.45 Å, c = 16.78 Å, β = 98.5° |
| Volume | 915.2 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.45 g/cm³ |
| Key Bond Length (C=O) | 1.21 Å |
| Key Bond Angle (O-C-C) | 123.5° |
| Hydrogen Bonding | O-H···O interaction forming a centrosymmetric dimer |
Biochemical and Cellular Assay Methodologies
In vitro enzyme activity assays are fundamental tools in pharmacology and biochemistry to determine the direct effect of a compound on a specific purified enzyme. These assays are critical for identifying and characterizing potential enzyme inhibitors. To assess the biological potential of this compound, its activity could be tested against a panel of disease-relevant enzymes.
The general principle of these assays involves combining the target enzyme, its specific substrate, and the test compound (e.g., this compound) in a controlled environment, such as a microplate well. The enzyme's activity is measured by monitoring the rate of substrate consumption or product formation. This is often accomplished using a substrate that produces a detectable signal—such as color, fluorescence, or luminescence—upon conversion by the enzyme. nih.gov
For instance, fluorogenic assays, which use substrates that release a fluorescent molecule upon cleavage, offer high sensitivity and are suitable for high-throughput screening. nih.gov The inhibitory potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Such assays have been instrumental in identifying inhibitors for targets like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is implicated in inflammation and cancer. nih.gov
Illustrative Data: In Vitro Enzyme Inhibition Profile for this compound
This table presents hypothetical data from in vitro enzyme activity assays to illustrate how the inhibitory potential of the compound would be characterized.
| Target Enzyme | Assay Type | Substrate | Measured Parameter | Hypothetical IC₅₀ (µM) |
| COX-2 | Fluorometric | Arachidonic Acid | Product Formation | 15.2 |
| mPGES-1 | FRET-based | Peptide | Substrate Cleavage | 8.9 |
| HDAC1 | Chemiluminescent | Acetylated Peptide | Product Formation | > 100 (Inactive) |
| FAAH | Colorimetric | Anandamide | Substrate Depletion | 25.4 |
Cell-based functional assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context than in vitro enzyme assays. americanpeptidesociety.org These assays use living cells to investigate how a compound like this compound modulates cellular processes such as proliferation, viability, apoptosis (programmed cell death), and cell cycle progression. americanpeptidesociety.orgnih.gov
Several established methodologies are employed:
Cell Viability and Proliferation Assays: Assays like the MTS or MTT assay measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in the signal upon treatment with the compound would indicate cytotoxic or anti-proliferative effects.
Apoptosis Assays: The induction of apoptosis can be detected using techniques like flow cytometry to measure the binding of Annexin V to exposed phosphatidylserine (B164497) on the cell surface or by assays that measure the activity of caspases, which are key effector enzymes in the apoptotic cascade. nih.gov
Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound might cause cells to arrest in a specific phase, preventing them from dividing. For example, studies on the related compound methoxyacetic acid have shown it can induce G1 arrest in cancer cells by upregulating the expression of proteins like p21 and downregulating cyclin-dependent kinases (CDKs). nih.gov
These functional assays provide crucial insights into a compound's mechanism of action at the cellular level and are a vital step in the preclinical evaluation of potential therapeutic agents. nih.gov
Illustrative Data: Cellular Effects of this compound on A549 Lung Cancer Cells
This table presents hypothetical data from a series of cell-based assays to illustrate the characterization of the compound's functional effects.
| Assay Type | Endpoint Measured | Hypothetical Result at 20 µM Concentration |
| MTS Assay (48h) | Cell Viability | 45% reduction compared to control |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | 35% increase in late-stage apoptotic cells |
| Cell Cycle Analysis | Cell Population in G0/G1 Phase | 60% of cells arrested in G0/G1 phase |
| Western Blot | Protein Expression of p21 | 2.5-fold increase |
| Western Blot | Protein Expression of CDK4 | 0.4-fold decrease |
Metabolic Pathways and Biotransformation Studies
Elucidation of In Vitro Metabolic Pathways
The in vitro metabolism of 2-[(2-Fluorophenyl)methoxy]acetic acid is primarily understood through its predicted biotransformation routes, which are common for compounds featuring fluorinated aromatic rings and ether linkages. These pathways are broadly categorized into Phase I oxidative reactions and Phase II conjugation reactions.
Oxidative Metabolism Pathways (e.g., hydroxylation, dealkylation)
Phase I metabolism of xenobiotics often involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, oxidative metabolism is anticipated to be a significant pathway. The two primary oxidative routes are hydroxylation of the aromatic ring and O-dealkylation of the ether linkage.
Aromatic Hydroxylation: The fluorine substituent on the phenyl ring can influence the position of hydroxylation. Cytochrome P450 (CYP) enzymes are the primary catalysts for this type of reaction. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion.
O-Dealkylation: The ether bond in this compound is a potential site for oxidative cleavage. This process, also mediated by CYP enzymes, would lead to the formation of 2-fluorobenzyl alcohol and a glyoxylic acid derivative. This dealkylation breaks down the parent compound into smaller, more polar molecules.
Conjugation Pathways (e.g., glucuronidation)
Following Phase I metabolism, or for parent compounds that already possess a suitable functional group, Phase II conjugation reactions occur. These reactions involve the addition of endogenous molecules to the xenobiotic, which significantly increases water solubility and facilitates elimination from the body.
For this compound, the carboxylic acid group is a prime site for glucuronidation. This is a major conjugation pathway for many drugs and their metabolites. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. This process is critical for the detoxification and excretion of the compound.
Identification and Characterization of Metabolites
The characterization of metabolites is essential for a complete understanding of a compound's biotransformation. Based on the predicted metabolic pathways, the following metabolites of this compound are anticipated:
| Metabolite | Formation Pathway | Description |
| Hydroxylated derivatives | Aromatic Hydroxylation | Introduction of a hydroxyl group onto the fluorophenyl ring. |
| 2-Fluorobenzyl alcohol | O-Dealkylation | Formed from the cleavage of the ether linkage. |
| Acyl glucuronide | Glucuronidation | Conjugate formed at the carboxylic acid group. |
This table represents predicted metabolites based on common metabolic pathways for structurally related compounds. Specific experimental identification and characterization are required for confirmation.
Investigation of Metabolic Stability
Metabolic stability is a critical parameter that determines the persistence of a compound in a biological system. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing this property. These systems contain the necessary enzymes, primarily CYPs and UGTs, to carry out the metabolic reactions.
The stability of this compound would be determined by incubating the compound with liver fractions and measuring its disappearance over time. A high rate of disappearance would indicate low metabolic stability, suggesting that the compound is rapidly biotransformed. Conversely, a low rate of disappearance would signify high metabolic stability. The fluorine atom in the structure is often introduced to enhance metabolic stability by blocking sites of metabolism.
Analysis of Bioactivation Pathways and Reactive Species Formation
An important aspect of metabolism studies is the investigation of potential bioactivation pathways. Bioactivation refers to the metabolic conversion of a chemically inert compound into a reactive metabolite. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity.
For this compound, the formation of acyl glucuronides can sometimes be associated with the generation of reactive electrophiles. While glucuronidation is generally a detoxification pathway, acyl glucuronides can be chemically reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs. Further research is necessary to determine if the acyl glucuronide of this compound poses any risk of forming reactive species.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-[(2-Fluorophenyl)methoxy]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, reacting 2-fluorobenzyl bromide with glycolic acid under basic conditions (e.g., K₂CO₃ in DMF) forms the methoxyacetic acid derivative. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields by minimizing side reactions like over-alkylation. Post-synthesis purification via recrystallization (using ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the fluorophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and methoxyacetic acid chain (δ 3.8–4.2 ppm for -OCH₂- and δ 12.5 ppm for -COOH).
- FT-IR : Identifies carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and ether (1100–1250 cm⁻¹ C-O-C) functional groups.
- LC-MS : Validates molecular weight (MW 198.17 g/mol) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the 2-fluorophenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing fluorine at the ortho position increases the aromatic ring’s electrophilicity, enhancing stability against oxidative degradation. Computational studies (DFT calculations) show that fluorine’s inductive effect lowers the pKa of the carboxylic acid (~2.8), improving solubility in polar aprotic solvents. LogP values (experimentally determined via shake-flask method) indicate moderate lipophilicity (LogP ≈ 1.5), balancing membrane permeability and aqueous solubility .
Advanced Research Questions
Q. How can researchers mitigate racemization during peptide coupling reactions involving this compound derivatives?
- Methodological Answer : When used as a side-chain modifier in peptides, racemization at the α-carbon is minimized by:
- Using coupling agents like HATU or COMU instead of EDCl/HOBt.
- Maintaining low temperatures (0–4°C) and neutral pH during activation.
- Incorporating Fmoc/t-Bu protection strategies to stabilize the carboxylic acid group during solid-phase synthesis. Post-reaction chiral HPLC (Chiralpak IA column, hexane/isopropanol) confirms enantiopurity .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:
- Solvent effects : DMSO >1% can denature proteins; use lower concentrations or alternative solvents (e.g., PEG-400).
- Assay interference : Fluorophenyl groups may quench fluorescence in FRET-based assays. Validate results via orthogonal methods (e.g., SPR or ITC for binding affinity).
- Metabolic instability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Q. How do computational models predict the compound’s interaction with cyclooxygenase (COX) enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the fluorophenyl group occupies the hydrophobic pocket of COX-2, while the carboxylic acid forms hydrogen bonds with Arg120 and Tyr355. QSAR models trained on fluorinated analogs highlight the importance of substituent position (ortho > para) for selectivity. Validate predictions with in vitro COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification : Replace column chromatography with acid-base extraction (e.g., pH-selective precipitation) for large batches.
- Byproduct formation : Monitor for di-alkylation byproducts via inline PAT tools (e.g., ReactIR).
- Solvent recovery : Implement distillation or nanofiltration to recycle DMF or THF, reducing environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
